3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester
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Overview
Description
3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused with a pyridine ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.
Cyclization with Pyridine: The pyrazole ring is then fused with a pyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
2H-Pyrazolo[3,4-b]pyridines: These isomers have a different tautomeric form compared to 1H-pyrazolo[3,4-b]pyridines.
Uniqueness
3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
52744-83-9 |
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Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 3-methyl-4-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-11-9-7(8(6)14)5(2)12-13-9/h4H,3H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
LBRBEJWXBOZNQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=NNC(=C2C1=O)C |
Origin of Product |
United States |
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